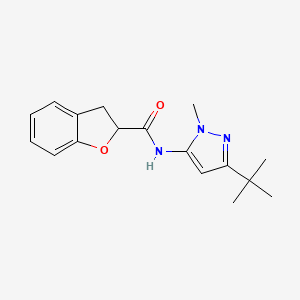
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as JNJ-54452840, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a highly potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and inflammation.
作用机制
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a highly potent and selective inhibitor of PKC theta, which is a member of the PKC family of serine/threonine kinases. PKC theta plays a crucial role in T-cell activation and inflammation, making it an attractive target for the treatment of autoimmune diseases. (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone binds to the ATP-binding site of PKC theta, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to reduce inflammation and T-cell activation in preclinical studies. In a mouse model of rheumatoid arthritis, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone significantly reduced disease severity and joint inflammation. In a mouse model of multiple sclerosis, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone reduced disease severity and improved motor function. In addition, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to reduce airway inflammation and hyperresponsiveness in a mouse model of allergic asthma.
实验室实验的优点和局限性
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a highly potent and selective inhibitor of PKC theta, making it an ideal tool for studying the role of PKC theta in various biological processes. However, its high potency may also lead to off-target effects, which should be carefully evaluated in experimental settings. In addition, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
For the study of (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone include further preclinical studies to evaluate its efficacy in various autoimmune diseases and cancer types. In addition, the development of more soluble analogs of (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone may expand its use in experimental settings. Finally, the evaluation of (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in clinical trials will be necessary to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a highly potent and selective inhibitor of PKC theta that has shown potential in various scientific research applications. Its mechanism of action involves binding to the ATP-binding site of PKC theta, preventing its activation and downstream signaling. (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has demonstrated efficacy in preclinical studies of various autoimmune diseases and cancer types, making it an attractive target for further research. However, its high potency and limited solubility may pose challenges in experimental settings, and further studies will be necessary to evaluate its safety and efficacy in humans.
合成方法
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is synthesized using a multistep process that involves the reaction of 4-chloropyridine-2-carboxylic acid with 2,6-dimethylmorpholine to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzonitrile to form the intermediate product, which is further reacted with 2,6-dimethylmorpholine to obtain the final product, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone.
科学研究应用
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has shown potential in various scientific research applications, including the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also demonstrated efficacy in the treatment of transplant rejection and allergic asthma. In addition, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been studied for its potential use in cancer therapy, as PKC theta has been shown to play a role in tumor growth and metastasis.
属性
IUPAC Name |
(4-chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-6-15(7-9(2)17-8)12(16)11-5-10(13)3-4-14-11/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASYANZUVJJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)


![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)






![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)